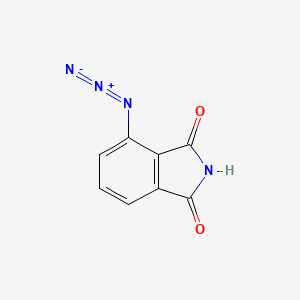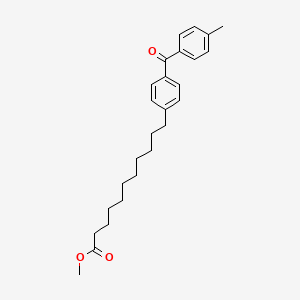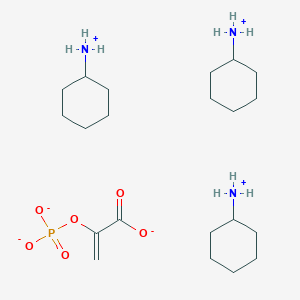
Phosphoenolpyruvicacidtris(cyclohexylammonium)salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoenolpyruvic acid tris(cyclohexylammonium) salt is a metabolic intermediate involved in various biochemical pathways, including glycolysis and gluconeogenesis . It is known for its high-energy phosphate group, which plays a crucial role in cellular metabolism . This compound is also recognized for its ability to penetrate cell membranes, offering cell-protective and antioxidant activities .
Preparation Methods
Phosphoenolpyruvic acid tris(cyclohexylammonium) salt can be synthesized through several methods. One common approach involves the reaction of phosphoenolpyruvic acid with cyclohexylamine under controlled conditions . The reaction typically requires a solvent such as methanol, and the product is purified through recrystallization . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Phosphoenolpyruvic acid tris(cyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphoenolpyruvic acid tris(cyclohexylammonium) salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phosphoenolpyruvic acid tris(cyclohexylammonium) salt involves its role as a high-energy phosphate donor in biochemical reactions . It participates in the transfer of phosphate groups to various substrates, which is essential for energy production and metabolic processes . The compound targets enzymes involved in glycolysis and gluconeogenesis, facilitating the conversion of substrates into energy-rich molecules .
Comparison with Similar Compounds
Phosphoenolpyruvic acid tris(cyclohexylammonium) salt can be compared with other similar compounds such as:
- Phosphoenolpyruvic acid tris(cyclohexylamine) salt monohydrate
- Phosphoenolpyruvic acid tris(cyclohexylammonium) salt
These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. Phosphoenolpyruvic acid tris(cyclohexylammonium) salt is unique due to its high-energy phosphate group and its ability to penetrate cell membranes, offering distinct advantages in biochemical and medical research .
Properties
Molecular Formula |
C21H44N3O6P |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
cyclohexylazanium;2-phosphonatooxyprop-2-enoate |
InChI |
InChI=1S/3C6H13N.C3H5O6P/c3*7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8/h3*6H,1-5,7H2;1H2,(H,4,5)(H2,6,7,8) |
InChI Key |
MJKYGUXBFYGLLM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)[O-])OP(=O)([O-])[O-].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



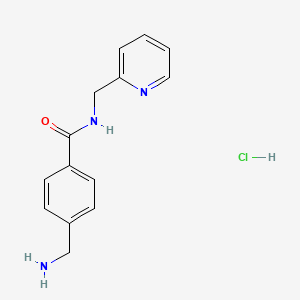
![2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl-](/img/structure/B12518589.png)

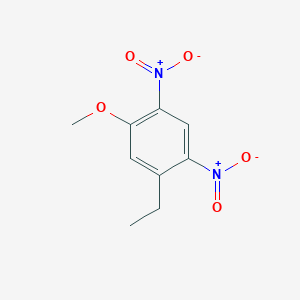
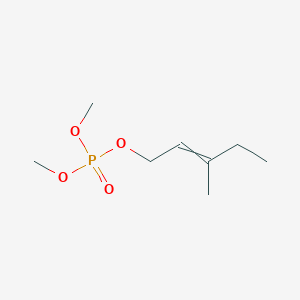
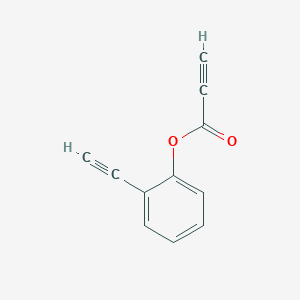
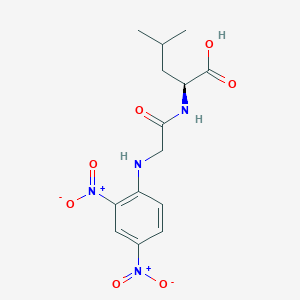

![Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518630.png)
![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)
![(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone](/img/structure/B12518636.png)
